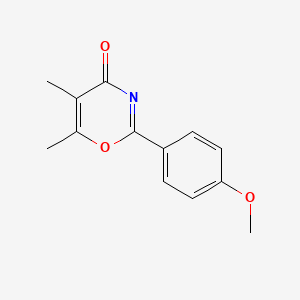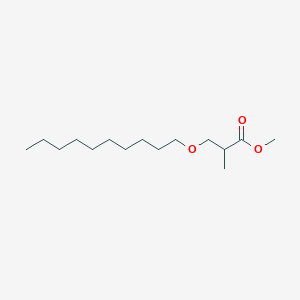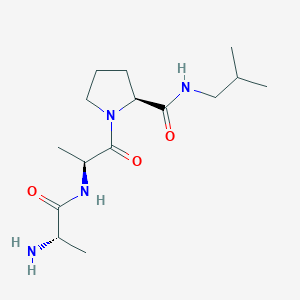
2,2'-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile typically involves the reaction of 2,5-dioctylcyclohexane-1,4-dione with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicyanoquinodimethane derivatives, while reduction can produce dicyanoalkanes.
Scientific Research Applications
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2,5-Cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Uniqueness
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved film-forming abilities, making it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
88702-74-3 |
|---|---|
Molecular Formula |
C28H40N4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dioctylcyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C28H40N4/c1-3-5-7-9-11-13-15-23-17-28(26(21-31)22-32)24(16-14-12-10-8-6-4-2)18-27(23)25(19-29)20-30/h23-24H,3-18H2,1-2H3 |
InChI Key |
VHVGROGOKLLRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=C(C#N)C#N)C(CC1=C(C#N)C#N)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


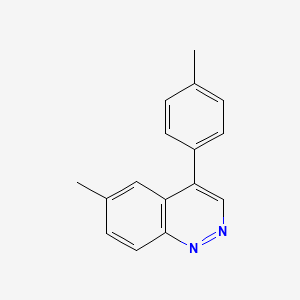
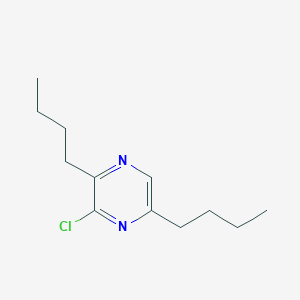
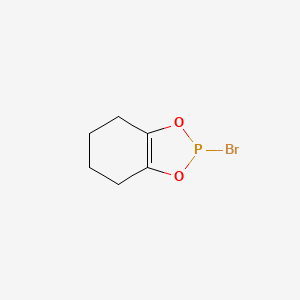
oxophosphanium](/img/structure/B14381320.png)
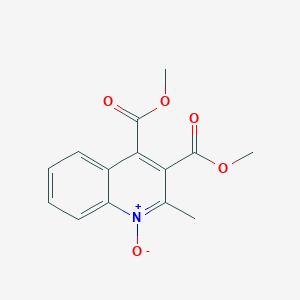
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
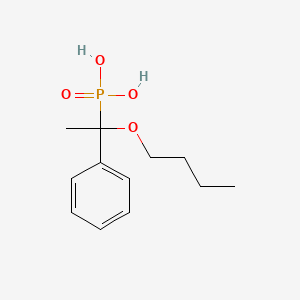
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
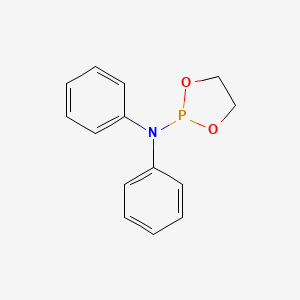
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
